1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H13BrFN3 and its molecular weight is 418.269. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also shows activity as an atypical agonist of a7-nAChR .
Mode of Action
This compound interacts with its targets in a unique way. For instance, it binds to the a7-nAChR receptor in an intrasubunit cavity, activating the channel via a mechanism distinct from conventional agonists . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve interactions with the organisms’ biochemical pathways
Pharmacokinetics
In silico studies suggest that it exhibits favorable pharmacokinetic properties . Further in vivo evaluations are recommended to comprehensively assess its ADME properties and their impact on bioavailability .
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
Related compounds, such as quinoline derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity or function .
Properties
IUPAC Name |
1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHLEFUXPIWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.